Home > Products > Screening Compounds P114365 > 2-Oxo clopidogrel hydrochloride
2-Oxo clopidogrel hydrochloride - 1219432-42-4

2-Oxo clopidogrel hydrochloride

Catalog Number: EVT-1471054
CAS Number: 1219432-42-4
Molecular Formula: C16H17Cl2NO3S
Molecular Weight: 374.276
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Oxo clopidogrel hydrochloride is a significant compound in the pharmacological landscape, primarily recognized as a metabolite of clopidogrel, a widely used antiplatelet medication. This compound plays a crucial role in the therapeutic efficacy of clopidogrel, which is administered to prevent cardiovascular events by inhibiting platelet aggregation. The hydrochloride form of 2-oxo clopidogrel is particularly relevant in pharmaceutical applications, serving as a reference standard for quality control and analytical testing.

Source and Classification

2-Oxo clopidogrel hydrochloride is classified as an intermediate metabolite and an impurity of clopidogrel. It is formed through the hepatic metabolism of clopidogrel via cytochrome P450 enzymes, specifically CYP2C19. The compound has the following chemical identifiers:

  • CAS Number: 1219432-42-4
  • Molecular Formula: C₁₆H₁₇Cl₂NO₃S
  • Molecular Weight: 374.28 g/mol .
Synthesis Analysis

Methods and Technical Details

The synthesis of 2-oxo clopidogrel hydrochloride typically involves several steps starting from clopidogrel. The metabolic pathway includes the conversion of clopidogrel into 2-oxo clopidogrel through oxidation reactions facilitated by cytochrome P450 enzymes. This process can lead to various diastereomers, with specific configurations influencing pharmacological activity.

A notable method for detecting impurities in 2-oxo clopidogrel employs high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of related substances, ensuring the quality and safety of pharmaceutical preparations containing this compound .

Chemical Reactions Analysis

Reactions and Technical Details

In biological systems, 2-oxo clopidogrel undergoes further hydrolysis to yield the active thiol metabolite of clopidogrel. This transformation is critical for its antiplatelet effect. The reaction can be summarized as follows:

  1. Clopidogrel → 2-Oxo Clopidogrel (via oxidation)
  2. 2-Oxo Clopidogrel → Active Thiol Metabolite (via hydrolysis)

The active thiol metabolite irreversibly binds to the P2Y12 receptor on platelets, leading to inhibition of adenosine diphosphate-induced platelet aggregation .

Mechanism of Action

Process and Data

The mechanism by which 2-oxo clopidogrel exerts its effects involves several key steps:

  1. Metabolism: Clopidogrel is metabolized in the liver to form 2-oxo clopidogrel.
  2. Hydrolysis: This intermediate is then hydrolyzed to produce the active thiol metabolite.
  3. Receptor Binding: The active thiol metabolite binds irreversibly to the P2Y12 receptor on platelets.
  4. Inhibition of Aggregation: This binding prevents adenosine diphosphate from activating platelets, thus inhibiting aggregation and reducing thrombus formation.

The efficacy of this mechanism is influenced by genetic variations in cytochrome P450 enzymes, particularly CYP2C19 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from analytical reports.
  • Stability: Generally stable under proper storage conditions (e.g., -20°C) but may degrade under certain conditions .

Additional properties such as melting point, boiling point, and pH should be evaluated based on specific experimental conditions.

Applications

Scientific Uses

2-Oxo clopidogrel hydrochloride is utilized primarily in pharmaceutical research and quality control settings. Its applications include:

  • Quality Control: Used as a reference standard in analytical chemistry for the quantification of clopidogrel formulations.
  • Pharmacokinetic Studies: Essential for understanding the metabolism and pharmacodynamics of clopidogrel in clinical settings.
  • Research on Drug Interactions: Studied for its role in various drug-drug interactions that may affect antiplatelet therapy efficacy.
Introduction to 2-Oxo Clopidogrel Hydrochloride

Role in Clopidogrel’s Metabolic Activation Pathway

Clopidogrel undergoes a complex two-step metabolic activation primarily mediated by hepatic cytochrome P450 (CYP) enzymes. Approximately 85% of ingested clopidogrel is hydrolyzed to an inactive carboxylic acid metabolite by carboxylesterase 1 (CES1). The remaining 15% enters the oxidative pathway, where CYP isoforms (CYP2C19, CYP1A2, CYP2B6) convert clopidogrel to 2-oxo-clopidogrel. This thiolactone intermediate is subsequently metabolized by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 into the active thiol metabolite (R-130964) [4] [7].

Quantitative studies reveal that CYP2C19 contributes 44.9% to the formation of 2-oxo-clopidogrel and 20.6% to its conversion to the active metabolite [4] [9]. This dual dependency explains why CYP2C19 loss-of-function polymorphisms significantly reduce antiplatelet efficacy. Pharmacokinetic data demonstrate that plasma concentrations of 2-oxo-clopidogrel correlate with genetic variants: poor metabolizers exhibit 30–50% lower exposure compared to extensive metabolizers [4] [7].

Table 1: Enzymatic Contributions to 2-Oxo Clopidogrel Metabolism

Metabolic StepPrimary CYP IsoformsContribution (%)Clinical Impact
Clopidogrel → 2-Oxo-clopidogrelCYP2C19, CYP1A2, CYP2B644.9% (CYP2C19), 35.8% (CYP1A2), 19.4% (CYP2B6)Polymorphisms reduce intermediate yield
2-Oxo-clopidogrel → Active metaboliteCYP2C19, CYP3A4, CYP2B6, CYP2C920.6% (CYP2C19), 39.8% (CYP3A4), 32.9% (CYP2B6), 6.8% (CYP2C9)Defects impair active metabolite generation

Structural and Functional Significance as a Key Intermediate Metabolite

Structurally, 2-oxo-clopidogrel hydrochloride (α-(2-chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester hydrochloride) features a critical thiolactone ring formed by oxidation at the thiophene moiety’s sulfur atom. The compound exists as a diastereomeric mixture due to chiral centers at C7 and C7a, influencing its reactivity and metabolic fate [5] [8] [10]. This ring system is susceptible to nucleophilic attack by glutathione and hydrolysis by paraoxonase-1 (PON-1), diverting the metabolite from activation pathways and reducing antiplatelet efficacy [9].

Analytical characterizations highlight its stability challenges: the metabolite degrades rapidly in plasma without stabilizing agents. Adding reducing agents like 1,4-dithio-DL-threitol (DTT) or ascorbic acid during sample preparation prevents oxidation and preserves analyte integrity. LC-MS/MS analyses under optimized conditions show retention times of 3.79 minutes for 2-oxo-clopidogrel and 4.82 minutes for internal standards (e.g., mifepristone) [1] [3].

Table 2: Analytical Parameters for 2-Oxo Clopidogrel Quantification

ParameterLC-MS/MS ConditionsValidation Data
ChromatographyColumn: C18; Mobile phase: Acetonitrile/0.1% formic acid; Flow rate: 0.3 mL/minRetention time: 3.79 min
DetectionESI+; MRM transitions: m/z 356→155 (quantifier)LLOQ: 0.5 ng/mL
LinearityRange: 0.5–50.0 ng/mLR² > 0.998
StabilityWith 20 mmol/L DTT or ascorbic acidNo significant degradation at 24h (RT)

Pharmacological Relevance in Antiplatelet Therapy

As the direct precursor to clopidogrel’s active metabolite, 2-oxo-clopidogrel serves as both a metabolic indicator and predictor of therapeutic outcomes. Clinical studies demonstrate that plasma levels of 2-oxo-clopidogrel and the parent compound correlate with cardiovascular outcomes. A 40-month study of STEMI patients revealed that low dose-adjusted clopidogrel concentrations (reflecting impaired 2-oxo-clopidogrel generation) increased composite adverse event risk 21.7-fold (p<0.05) [6]. This positions the metabolite as a candidate for therapeutic drug monitoring, particularly in high-risk patients.

The metabolite also contributes to clopidogrel’s drug-drug interactions (DDIs). In vitro studies confirm that clopidogrel and 2-oxo-clopidogrel inhibit CYP2C8 and OATP1B1 transporters, though clinical cassette studies show minimal impact on pitavastatin (OATP1B1 substrate) pharmacokinetics. Conversely, 2-oxo-clopidogrel’s role in CYP2C8 inhibition may affect drugs like repaglinide [9]. Research gaps persist in quantifying its independent contribution to DDIs versus other clopidogrel metabolites.

Table 3: Clinical Correlates of 2-Oxo Clopidogrel Levels

Clinical ContextFindingsImplications
STEMI post-PCI (n=88)Low dose-adjusted clopidogrel/2-oxo-clopidogrel levels predict 35.2% composite adverse eventsSupports pharmacokinetic monitoring in ACS [6]
CYP2C19 poor metabolizers30–50% lower 2-oxo-clopidogrel exposureExplains reduced clopidogrel efficacy [4] [7]
Drug interactions (e.g., opioids)Fentanyl co-administration reduces metabolite concentrationsIdentifies modifiable risk factor [6]

Properties

CAS Number

1219432-42-4

Product Name

2-Oxo clopidogrel hydrochloride

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride

Molecular Formula

C16H17Cl2NO3S

Molecular Weight

374.276

InChI

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H

InChI Key

KCFLQPXPVKZERK-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.